N-(4-methoxyphenyl)-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide
Overview
Description
N-(4-methoxyphenyl)-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of methoxy, nitro, and sulfonyl functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyaniline with 3-nitrobenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then coupled with 2-aminobenzamide under specific conditions to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxyphenyl)-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine, which can further participate in additional reactions.
Substitution: The sulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various sulfonamide derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-(4-methoxyphenyl)-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules. It may also serve as a probe in biochemical assays to investigate cellular processes.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the sulfonamide group is particularly significant, as it is a common pharmacophore in many drugs with antibacterial, antifungal, and anti-inflammatory activities.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer synthesis.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The nitro group can undergo reduction within biological systems, generating reactive intermediates that can further interact with cellular components. These interactions can affect various biochemical pathways, influencing cellular functions and responses.
Comparison with Similar Compounds
- N-methyl-N-(4-((4-methylphenyl)sulfonyl)amino)-3-nitrophenylacetamide
- 3-{[(4-nitrophenyl)sulfonyl]amino}benzamide
- N-(3-amino-4-methylphenyl)benzamide
Comparison: Compared to these similar compounds, N-(4-methoxyphenyl)-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications. Additionally, the specific arrangement of functional groups in this compound may result in distinct interactions with molecular targets, providing unique advantages in scientific research and industrial applications.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(3-nitrophenyl)sulfonylamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S/c1-29-16-11-9-14(10-12-16)21-20(24)18-7-2-3-8-19(18)22-30(27,28)17-6-4-5-15(13-17)23(25)26/h2-13,22H,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXJOODUTLPFKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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